4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and a methoxymethyl group at the 3-position on the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methoxymethyl chloride under basic conditions to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the chloro or fluoroethyl groups, resulting in the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom. This leads to the formation of various substituted pyrazoles with different functional groups.
Scientific Research Applications
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers study its interactions with biological targets to develop new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-chloro-1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Similar in structure but lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.
4-chloro-1-(2-fluoroethyl)-3-(hydroxymethyl)-1H-pyrazole: Contains a hydroxymethyl group instead of a methoxymethyl group, potentially altering its solubility and interaction with biological targets.
4-chloro-1-(2-fluoroethyl)-3-(ethyl)-1H-pyrazole: The presence of an ethyl group instead of a methoxymethyl group may affect its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFN2O/c1-12-5-7-6(8)4-11(10-7)3-2-9/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFRABHUZRMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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